molecular formula C13H19NO2 B4577886 N-isobutyl-4-methoxy-3-methylbenzamide

N-isobutyl-4-methoxy-3-methylbenzamide

Cat. No.: B4577886
M. Wt: 221.29 g/mol
InChI Key: MFWNUBQRGVKDGD-UHFFFAOYSA-N
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Description

N-isobutyl-4-methoxy-3-methylbenzamide, also known as IBMM, is a chemical compound that has gained significant attention in the scientific community due to its potential as an insect repellent. IBMM belongs to the class of N,N-diethyl-3-methylbenzamide (DEET) analogs, which are widely used as insect repellents. However, IBMM is considered a safer and more effective alternative to DEET due to its lower toxicity and longer-lasting repellent activity.

Scientific Research Applications

Environmental Impact and Safety of Chemical Compounds

Research on compounds similar to N-isobutyl-4-methoxy-3-methylbenzamide often focuses on their environmental impact, safety, and potential toxicological effects. For example, studies on the widely used insect repellent N,N-diethyl-3-methylbenzamide (DEET) highlight its effectiveness against various biting insects and vector-borne diseases, while also addressing concerns about its safety and environmental persistence. These studies underscore the need for careful consideration of both the benefits and risks associated with chemical compounds used in consumer products and their broader environmental implications (Qiu, Jun, & McCall, 1998).

Advances in Organic Chemistry and Crystallography

The field of organic chemistry and crystallography explores the structural aspects of chemical compounds, including those similar to this compound. Research in this area can lead to a better understanding of the molecular interactions and properties of such compounds, potentially informing the development of new materials or drugs. Studies on synthon modularity and halogen interactions in organic crystals are examples of how detailed structural analysis contributes to our knowledge of chemical compounds and their applications (Tothadi, Joseph, & Desiraju, 2013).

Potential Neurotoxicity and Environmental Concerns

The potential neurotoxicity of active ingredients in sunscreen products, including compounds related to this compound, has been a topic of contemporary research. These studies aim to assess the safety of such compounds, especially given their widespread use and the increasing levels found in the environment. The research suggests a need for further investigation into the toxicological nature of UV filters and their implications for human health and the environment (Ruszkiewicz, Pinkas, Ferrer, Peres, Tsatsakis, & Aschner, 2017).

Melatonin in Plant Science

Melatonin, a compound structurally similar to this compound, has been studied for its wide-ranging effects in humans, animals, and plants. In plant science, melatonin is recognized for its ability to regulate growth, development, and response to stress. Research on melatonin's presence in different plant species, its biosynthesis, and effects on crop improvement highlights the potential of melatonin-rich food crops to enhance agricultural productivity and food security (Nawaz, Huang, Bie, Ahmed, Reiter, Niu, & Hameed, 2016).

Properties

IUPAC Name

4-methoxy-3-methyl-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(2)8-14-13(15)11-5-6-12(16-4)10(3)7-11/h5-7,9H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNUBQRGVKDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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